molecular formula C12H13IN2O3 B13378612 Ethyl 2-[(4-iodophenyl)hydrazono]-3-oxobutanoate

Ethyl 2-[(4-iodophenyl)hydrazono]-3-oxobutanoate

Cat. No.: B13378612
M. Wt: 360.15 g/mol
InChI Key: JRLCXCULCXAOHJ-VXMQHADHSA-N
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Description

Ethyl 2-[(4-iodophenyl)hydrazono]-3-oxobutanoate is a hydrazone derivative of ethyl acetoacetate, featuring a 4-iodophenyl substituent on the hydrazone moiety. This compound belongs to a broader class of arylhydrazono-β-ketoesters, which are studied for their diverse applications in medicinal chemistry, materials science, and crystallography. The iodine atom at the para-position introduces unique steric and electronic properties, distinguishing it from analogs with smaller halogens (e.g., Cl, F) or electron-withdrawing groups (e.g., NO₂).

Properties

Molecular Formula

C12H13IN2O3

Molecular Weight

360.15 g/mol

IUPAC Name

ethyl (Z)-3-hydroxy-2-[(4-iodophenyl)diazenyl]but-2-enoate

InChI

InChI=1S/C12H13IN2O3/c1-3-18-12(17)11(8(2)16)15-14-10-6-4-9(13)5-7-10/h4-7,16H,3H2,1-2H3/b11-8-,15-14?

InChI Key

JRLCXCULCXAOHJ-VXMQHADHSA-N

Isomeric SMILES

CCOC(=O)/C(=C(\C)/O)/N=NC1=CC=C(C=C1)I

Canonical SMILES

CCOC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-iodophenyl)hydrazono]-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with 4-iodophenylhydrazine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:

    Starting Materials: Ethyl acetoacetate and 4-iodophenylhydrazine.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid or a base like sodium acetate.

    Procedure: The reactants are mixed and heated under reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-iodophenyl)hydrazono]-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to an amine group.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-[(4-iodophenyl)hydrazono]-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[(4-iodophenyl)hydrazono]-3-oxobutanoate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The iodophenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Properties

Arylhydrazono-β-ketoesters typically adopt a planar or near-planar conformation due to conjugation across the hydrazone-β-ketoester system. Intramolecular N–H···O hydrogen bonding stabilizes the keto-hydrazo tautomeric form, as observed in derivatives like:

  • Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate: Planar structure with an interplanar angle of 2.69° between the phenyl ring and hydrazono-oxobutanoate unit .
  • Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate: Similar planarity (interplanar angle: 1.49°) and hydrogen-bonded molecular ribbons in crystal packing .

The 4-iodo derivative is expected to exhibit analogous planarity but may display distinct crystal packing due to iodine’s larger atomic radius (2.15 Å vs. 1.81 Å for Cl) and polarizability.

Substituent Effects on Physical Properties

Substituents significantly influence melting points, solubility, and spectral characteristics:

Substituent (X) Melting Point (°C) Key $ ^1 \text{H NMR} $ Shifts (δ, ppm) Key $ ^{13} \text{C NMR} $ Shifts (δ, ppm)
4-Cl 84–85 1.41 (t, CH₃), 2.60 (s, COCH₃), 7.34–7.36 (m, Ar–H) 164.9 (C=O), 197.4 (β-ketoester C=O)
4-F 81–83 1.40 (t, CH₃), 7.09 (t, Ar–H), 7.39 (dd, Ar–H) 161.3 (C–F), 197.2 (β-ketoester C=O)
4-NO₂ Not reported
4-I (predicted) >100 (est.) Similar ethyl and keto peaks; downfield Ar–H due to iodine’s inductive effect ~165–197 (C=O); ~90–100 (C–I)

The 4-iodo derivative is anticipated to have a higher melting point than chloro or fluoro analogs due to increased molecular weight and stronger intermolecular interactions. Its $ ^{13} \text{C NMR} $ would likely show a distinct signal for the C–I bond (~90–100 ppm).

Electronic and Reactivity Trends

  • Electron-withdrawing groups (e.g., NO₂): Increase electrophilicity of the hydrazone moiety, enhancing reactivity in cyclization or nucleophilic addition reactions .
  • Halogens (Cl, Br, I) : Weakly electron-withdrawing via inductive effects but polarizable. Iodine’s size may sterically hinder reactions at the para-position, unlike smaller halogens .
  • Methoxy or hydroxy groups : Electron-donating substituents reduce electrophilicity but enable additional hydrogen-bonding interactions .

The 4-iodo group ’s polarizability could facilitate charge-transfer interactions or stabilize transition states in photochemical reactions, though this remains speculative without direct data.

Biological Activity

Ethyl 2-[(4-iodophenyl)hydrazono]-3-oxobutanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by a hydrazone linkage and an oxobutanoate moiety. The synthesis typically involves the condensation of ethyl acetoacetate with 4-iodophenylhydrazine under acidic or basic conditions to facilitate the formation of the hydrazone bond. The general synthetic route can be summarized as follows:

  • Reactants : Ethyl acetoacetate and 4-iodophenylhydrazine.
  • Catalysts : Acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
  • Conditions : Stirring at room temperature or elevated temperatures.
  • Purification : Filtration and recrystallization from solvents like ethanol or methanol.

Anticancer Properties

Research has indicated that derivatives of oxobutanoates, including this compound, exhibit cytotoxic effects against various cancer cell lines. Studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of key cellular pathways related to proliferation and survival .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Similar hydrazone derivatives have been reported to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammatory processes. This suggests that this compound may act as a selective COX inhibitor, potentially leading to reduced inflammation .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics. The presence of the hydrazone functional group is known to contribute to the biological activity of similar compounds against bacterial strains .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The hydrazone group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity.
  • Cellular Pathway Modulation : The compound may influence signaling pathways involved in inflammation and cell proliferation, leading to its observed anticancer and anti-inflammatory effects.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals variations in biological activity based on substituents:

Compound NameSubstituentBiological Activity
Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoateChlorineModerate anticancer activity
Ethyl 2-[(4-methoxyphenyl)hydrazono]-3-oxobutanoateMethoxyEnhanced anti-inflammatory effects
Ethyl 2-[(2-hydroxyphenyl)hydrazono]-3-oxobutanoateHydroxylIncreased antimicrobial activity

The differences in substituents significantly influence the reactivity and biological properties of these compounds, making them suitable for targeted therapeutic applications.

Case Studies and Research Findings

  • Anticancer Study : A recent study evaluated the cytotoxic effects of various oxobutanoate derivatives on human breast cancer cells, demonstrating that this compound exhibited IC50 values comparable to established chemotherapeutics .
  • Anti-inflammatory Evaluation : In a model of acute inflammation, this compound significantly reduced edema in treated animals compared to controls, indicating its potential as an anti-inflammatory agent .
  • Antimicrobial Testing : Laboratory tests revealed that this compound displayed inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .

Q & A

Q. What are the common synthetic routes for Ethyl 2-[(4-iodophenyl)hydrazono]-3-oxobutanoate?

The compound is typically synthesized via diazonium coupling. A 4-iodoaniline precursor is diazotized in dilute HCl/NaNO₂ at 0–5°C, followed by coupling with ethyl acetoacetate in ethanol under basic conditions (sodium acetate). This method is analogous to derivatives like ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate (yield: 83–98%) . Key variables include temperature control (<5°C to prevent diazonium decomposition) and stoichiometric ratios (excess ethyl acetoacetate improves yield).

Q. How is the compound characterized spectroscopically?

Characterization involves:

  • ¹H/¹³C NMR : Peaks for the ethyl group (δ ~1.3–1.4 ppm, triplet; δ ~4.3–4.4 ppm, quartet), ketone (δ ~2.5–2.6 ppm, singlet), and aromatic protons (δ ~7.0–7.6 ppm). The hydrazone NH proton appears as a broad singlet (δ ~10–12 ppm) in DMSO-d₆ .
  • IR : Strong C=O stretches at ~1700–1680 cm⁻¹ (ester) and ~1620 cm⁻¹ (hydrazone) .
  • Mass spectrometry : ESI+ confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₃IN₂O₃⁺ expected at ~377.0) .

Q. What purification methods are recommended?

Recrystallization from ethanol or methanol is standard. For derivatives with high polarity, column chromatography (silica gel, hexane/ethyl acetate gradient) resolves impurities. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What crystallographic features and hydrogen-bonding patterns are observed?

X-ray diffraction reveals monoclinic crystal systems (e.g., P2₁/c space group) with two independent molecules per asymmetric unit. Intramolecular N–H⋯O hydrogen bonds (2.5–2.8 Å) form S(6) ring motifs, while intermolecular C–H⋯O interactions (2.6–3.0 Å) stabilize chains along the c-axis. The 4-iodophenyl group introduces steric bulk, slightly twisting the hydrazone plane (dihedral angle ~2–3° vs. ester moiety) . SHELX software (SHELXL-2018) refines structures with R₁ < 0.05 using high-resolution data (MoKα radiation, λ = 0.71073 Å) .

Q. How does the 4-iodo substituent influence reactivity or biological activity?

The iodine atom enhances electrophilicity at the aromatic ring, facilitating nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura). Compared to chloro or nitro analogs, the 4-iodo derivative may exhibit unique pharmacokinetic properties due to increased molecular weight and lipophilicity. Antifungal assays for similar hydrazones (e.g., 4-nitrophenyl derivatives) suggest activity via metal chelation or enzyme inhibition .

Q. What computational methods predict intermolecular interactions?

Density Functional Theory (DFT) optimizes geometry (B3LYP/6-31G* basis set), while Hirshfeld surface analysis maps C–H⋯π and hydrogen-bonding interactions. Graph-set analysis (Etter’s formalism) classifies hydrogen-bond patterns, aiding in crystal engineering .

Q. Can this compound serve as a precursor for heterocyclic synthesis?

Yes. Condensation with reagents like 4-amino-5-hydrazino-4H-triazole-3-thiol yields triazolothiadiazinyl-pyrazolone hybrids, useful in medicinal chemistry. The hydrazone moiety also participates in cyclocondensation to form pyrazoles or indoles .

Data Contradictions and Resolutions

  • Synthetic Yields : Derivatives with electron-withdrawing groups (e.g., -NO₂) report lower yields (~70%) vs. electron-neutral groups (e.g., -Cl, ~83–98%) due to competing side reactions. For the 4-iodo analog, steric effects may further reduce yields, necessitating optimized stoichiometry .
  • Crystallographic Discrepancies : Variations in unit cell parameters (e.g., β angles in monoclinic systems) arise from substituent effects. SHELX refinement protocols standardize these deviations .

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